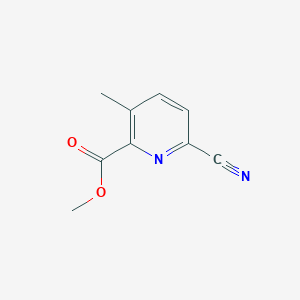
6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine and come in various isomers . This compound can be used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 6-Methylpyridine-2-carboxylic acid . The empirical formula is C7H7NO2 and the molecular weight is 137.14 .Chemical Reactions Analysis
This compound is a valuable building block in organic synthesis . It can undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 2-Pyridinecarboxylic acid, 6-methyl- . The empirical formula is C7H7NO2 and the molecular weight is 137.14 .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The compound “6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester” could potentially be used in the synthesis of these indole derivatives.
Treatment of Cancer Cells
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . As this compound can be used in the synthesis of indole derivatives, it could indirectly contribute to cancer treatment.
Treatment of Microbes
Indole derivatives, both natural and synthetic, show various biologically vital properties, including antimicrobial activity . Therefore, this compound could potentially be used in the treatment of microbial infections.
Treatment of Various Disorders
Indole derivatives have been used for the treatment of various disorders in the human body . This compound, being a potential precursor for indole derivatives, could be used in the development of drugs for these disorders.
Synthesis of 3-Cyano-1,4,6-Trisubstituted-2
This compound could potentially be used in the synthesis of 3-cyano-1,4,6-trisubstituted-2, which has shown mild to moderate growth inhibitory activity against certain tumor cell lines .
Inhibition of Uridine Phosphorylase Enzyme
Some 6-hydroxy-2-pyridones and their derivatives can be used for the preparation of pharmaceutical compositions which inhibit the uridine phosphorylase enzyme . This compound could potentially be used in the synthesis of such derivatives.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-cyano-3-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-4-7(5-10)11-8(6)9(12)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSXMHWFUBRWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-3-methyl-pyridine-2-carboxylic acid methyl ester | |
CAS RN |
1427423-59-3 |
Source


|
| Record name | methyl 6-cyano-3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


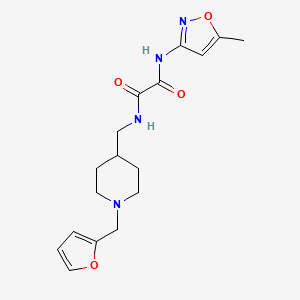
![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)


![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
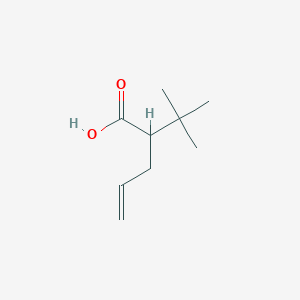
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)
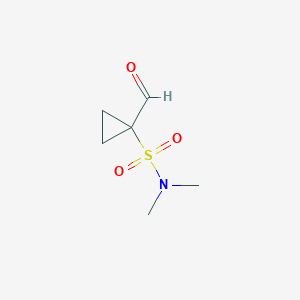
![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)
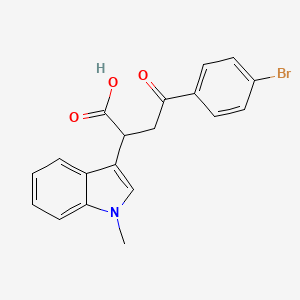
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide](/img/structure/B2729877.png)
![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)